molecular formula C20H21N5O3S B12156709 N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12156709
M. Wt: 411.5 g/mol
InChI Key: FIERECMNOKXCKW-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following molecular formula:

    N’-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: C27H27N5O5S\text{C}_{27}\text{H}_{27}\text{N}_5\text{O}_5\text{S}C27​H27​N5​O5​S

    .
  • It features a hydrazide functional group and a triazole ring system.
  • The compound’s structure includes a phenyl ring, a triazole moiety, and a sulfanyl group.
  • It exhibits interesting biological properties and has potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, similar hydrazides can be synthesized via condensation reactions between hydrazine derivatives and appropriate carbonyl compounds.

      Reaction Conditions: These reactions typically occur under mild conditions, involving the use of acid catalysts or base-promoted condensation.

      Industrial Production: Unfortunately, industrial-scale production methods for this specific compound are not well-established. research efforts may uncover more efficient synthetic routes in the future.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with altered functional groups or modified substituents.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.

      Biology: Investigations into its potential as a bioactive compound, enzyme inhibitor, or receptor ligand.

      Medicine: Studies on its pharmacological effects, toxicity, and potential therapeutic applications.

      Industry: Possible use as a precursor for other compounds or as a building block in organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s unique combination of functional groups and substituents sets it apart from related hydrazides.

    Remember that while this compound shows promise, ongoing research will reveal more about its properties and applications

    Properties

    Molecular Formula

    C20H21N5O3S

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-4-13(2)5-8-15)23-24-20(25)29-12-18(28)22-21-11-14-6-9-16(26)17(27)10-14/h4-11,26-27H,3,12H2,1-2H3,(H,22,28)/b21-11-

    InChI Key

    FIERECMNOKXCKW-NHDPSOOVSA-N

    Isomeric SMILES

    CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)C

    Canonical SMILES

    CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.